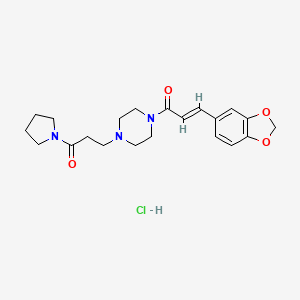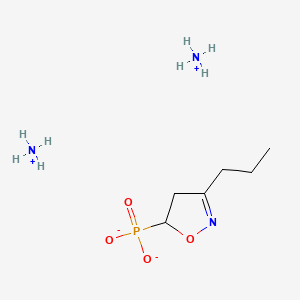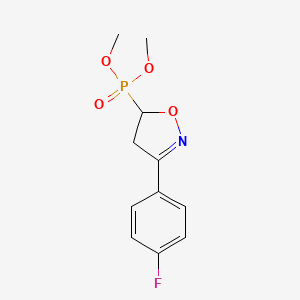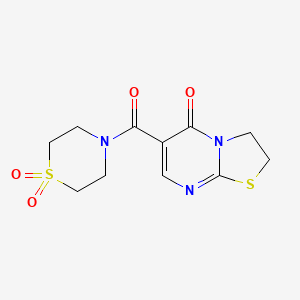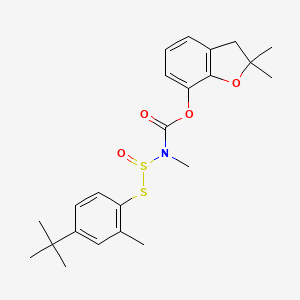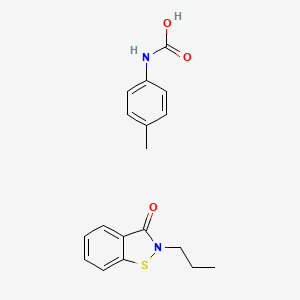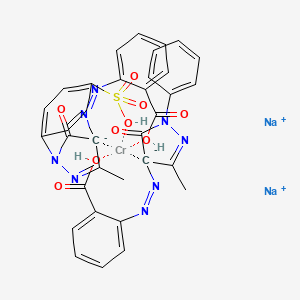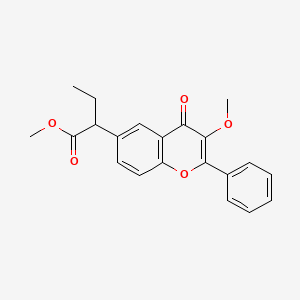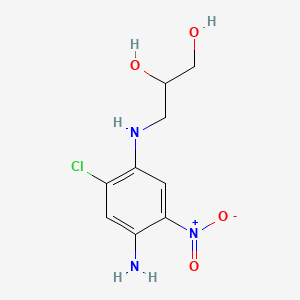
HC Red NO. 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HC Red No. 10 involves the nitration of 4-chloroaniline followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically include the use of nitric acid for nitration and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
HC Red No. 10 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under elevated temperatures.
Major Products
Reduction: The major product is 1-Amino-2-amino-4-(2’,3’-dihydroxypropyl)amino-5-chlorobenzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
HC Red No. 10 has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Widely used in the cosmetic industry for hair dye formulations
Mecanismo De Acción
The primary mechanism of action of HC Red No. 10 in hair dyeing involves the penetration of the dye molecules into the hair shaft, where they bind to the keratin proteins. This binding imparts a red color to the hair. The molecular targets include the amino acid residues in the keratin proteins, and the pathways involved are primarily physical adsorption and chemical bonding .
Comparación Con Compuestos Similares
Similar Compounds
HC Red No. 11: Similar in structure but with different substituents, leading to variations in color and stability.
Basic Red 51: Another red dye used in hair coloring but with a different chemical structure.
Uniqueness
HC Red No. 10 is unique due to its specific combination of functional groups, which provide it with distinct color properties and stability. Its ability to form strong bonds with keratin makes it particularly effective in semi-permanent hair dye formulations .
Propiedades
Número CAS |
95576-89-9 |
|---|---|
Fórmula molecular |
C9H12ClN3O4 |
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
3-(4-amino-2-chloro-5-nitroanilino)propane-1,2-diol |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-1-7(11)9(13(16)17)2-8(6)12-3-5(15)4-14/h1-2,5,12,14-15H,3-4,11H2 |
Clave InChI |
YFKNIPGAJBJZQT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)NCC(CO)O)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


